tetranor-PGJM

Prostaglandin Metabolism Analytical Biochemistry Immunoassay Development

Tetranor-PGJM (CAS 1352751-83-7) is a terminal urinary metabolite of prostaglandin D2 (PGD2), formed via elimination of the C-9 hydroxyl group from the prostaglandin J-ring structure. It belongs to the medium-chain keto acid class (C16H22O6; MW 310.346) and functions as an analytical control compound and potential biomarker for PGD2 biosynthesis.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
Cat. No. B592816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetranor-PGJM
Synonymstetranor-PGJ Metabolite
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(C1CCC(=O)O)CCC(=O)CCCCC(=O)O
InChIInChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-8-13-11(5-9-14(13)18)6-10-16(21)22/h5,9,11,13H,1-4,6-8,10H2,(H,19,20)(H,21,22)/t11-,13-/m1/s1
InChIKeyKPFBKANRLYZJQP-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetranor-PGJM for Procurement: Analytical Standard and PGD2 Metabolite Biomarker


Tetranor-PGJM (CAS 1352751-83-7) is a terminal urinary metabolite of prostaglandin D2 (PGD2), formed via elimination of the C-9 hydroxyl group from the prostaglandin J-ring structure [1]. It belongs to the medium-chain keto acid class (C16H22O6; MW 310.346) and functions as an analytical control compound and potential biomarker for PGD2 biosynthesis [2]. Unlike its abundant urinary counterpart tetranor-PGDM, tetranor-PGJM serves as a stable derivative in immunoassay quantification systems, with specific antibodies developed for its detection in biological fluids [3].

✓
Immunoassay calibration
Stable derivative for conversion-based tetranor-PGDM ELISA
✓
Antibody-specific detection
Specific antibody recognition without cross-reactivity to related PG metabolites
✓
PGD2 biosynthesis biomarker
Supports urinary metabolite profiling in curcumin and inflammatory pathway studies

Why Tetranor-PGJM Cannot Be Substituted by Tetranor-PGDM or Other Prostaglandin Metabolites in Analytical Workflows


Critical scientific limitations prevent direct substitution of tetranor-PGJM with structurally related prostaglandin metabolites. Tetranor-PGDM, while both are urinary PGD2 metabolites, exhibits differential chemical stability and is used as the primary biomarker for PGD2 biosynthesis, whereas tetranor-PGJM serves specifically as a stable derivative in conversion-based ELISA systems [1]. The patented antibody reagents for tetranor-PGJM detection were generated using immunogens specific to the tetranor-PGJM-carrier protein conjugate; these antibodies do not cross-react with tetranor-PGDM, PGJ2, Δ12-PGJ2, or 15-deoxy-Δ12,14-PGJ2, rendering generic substitution analytically invalid [2]. Furthermore, tetranor-PGJM is associated with curcumin's anti-inflammatory effects via distinct metabolic pathway modulation, a functional context not shared by other PGD2-derived cyclopentenone prostaglandins [3].

Antibody specificity mismatch

Tetranor-PGJM-specific antibodies do not recognize tetranor-PGDM, PGJ2, Δ12-PGJ2, or 15-deoxy-Δ12,14-PGJ2; generic substitution may produce uninterpretable immunoassay results.

Conversion-dependent assay workflow

Tetranor-PGDM ELISA requires chemical conversion to tetranor-PGJM for stable quantification; direct use of unconverted metabolites may lack validated assay performance.

Mechanistic pathway divergence

Tetranor-PGJM associates with curcumin-responsive metabolic modulation, a context not shared by 15-deoxy-Δ12,14-PGJ2 (PPARγ ligand), limiting mechanistic substitution in curcumin studies.

Tetranor-PGJM: Quantified Differentiation Evidence for Procurement Decisions


Tetranor-PGJM vs. Tetranor-PGDM: Differential Metabolic Origin and Antibody Specificity

Tetranor-PGJM and tetranor-PGDM are structurally distinct PGD2 urinary metabolites with differential antibody recognition. Tetranor-PGJM is formed via elimination of the C-9 hydroxyl group from the prostaglandin J-ring, while tetranor-PGDM retains a different oxidation state [1]. Antibodies generated using tetranor-PGJM-carrier protein immunogens exhibit specific binding to tetranor-PGJM without cross-reactivity to tetranor-PGDM, PGJ2, Δ12-PGJ2, or 15-deoxy-Δ12,14-PGJ2, as demonstrated in competitive immunoassay validation [2].

Antibody specificity
Head-to-head
Target: specific binding
Comparators: no cross-reactivity
Requires tetranor-PGJM for assay specificity
Competitive ELISA validation; qualitative discrimination
Prostaglandin Metabolism Analytical Biochemistry Immunoassay Development

Tetranor-PGJM as Stable Derivative in ELISA: Conversion Efficiency from Tetranor-PGDM

In the tetranor-PGDM ELISA kit, tetranor-PGDM is chemically converted to tetranor-PGJM to achieve stable, reproducible quantification. The conversion step is integral to the assay workflow and enables a detection range of 6.4–4,000 pg/mL with a sensitivity of approximately 40 pg/mL at 80% B/B0 [1]. Tetranor-PGJM serves as the stable derivative form that can be easily quantified; without this conversion, tetranor-PGDM quantification suffers from reduced stability and lower assay precision.

Detection range
Method context
6.4–4,000 pg/mL
Sensitivity ~40 pg/mL
Calibration standard for conversion-based ELISA
Conversion-dependent workflow; supports stable quantification
Immunoassay Biomarker Quantification PGD2 Biosynthesis

Tetranor-PGJM vs. 15-Deoxy-Δ12,14-PGJ2: Distinct Biological Context in Curcumin-Mediated Anti-Inflammatory Response

Tetranor-PGJM demonstrates functional association with curcumin's anti-inflammatory effects that distinguishes it from the PPARγ ligand 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2). In a 28-day human volunteer study (n=healthy adults), daily consumption of Curcuma longa extract significantly increased urinary tetranor-PGJM levels, along with tetranor-PGDM, correlating with the anti-inflammatory effect exerted by curcuma [1]. In contrast, 15d-PGJ2 acts as an endogenous PPARγ ligand with direct transcriptional activity (PPARγ activation) and NF-κB inhibition, a pharmacological mechanism not documented for tetranor-PGJM [2].

Curcumin response vs. PPARγ
Context-dependent
Tetranor-PGJM: increased urinary excretion with curcumin
15d-PGJ2: PPARγ ligand, receptor agonism
Reported curcumin-response biomarker context
Distinct pathway; not interchangeable
Inflammation Metabolomics Curcumin Pharmacology

Optimal Procurement Applications for Tetranor-PGJM Based on Differentiated Evidence


Analytical Standard for Tetranor-PGDM ELISA Kit Calibration and Validation

Tetranor-PGJM is the essential calibration standard for the tetranor-PGDM ELISA competitive immunoassay, which converts tetranor-PGDM to tetranor-PGJM for stable quantification. The assay detection range spans 6.4–4,000 pg/mL with a sensitivity of approximately 40 pg/mL [1]. Procurement of tetranor-PGJM analytical standard is mandatory for laboratories performing PGD2 biosynthesis assessment via urinary metabolite analysis.

Biomarker Endpoint for Curcumin Anti-Inflammatory Mechanism Studies

Urinary tetranor-PGJM serves as a metabolomics biomarker specifically responsive to Curcuma longa (curcumin) consumption, as demonstrated in 28-day human intervention studies showing significant post-supplementation increases detectable via UPLC-MS and GC-MS [2]. Investigators evaluating curcumin's anti-inflammatory efficacy should include tetranor-PGJM among their panel of urinary prostaglandin metabolites.

Control Compound for PGD2 Biosynthesis Analysis and Metabolite Discrimination

As a J-ring PGD2 urinary metabolite formed by C-9 hydroxyl elimination, tetranor-PGJM may serve as a useful control in the analysis of PGD2 biosynthesis [3]. Its distinct structural features and specific antibody recognition (no cross-reactivity with tetranor-PGDM, PGJ2, Δ12-PGJ2, or 15-deoxy-Δ12,14-PGJ2) make it a valuable reference standard for discriminating among PGD2-derived metabolites in complex biological matrices [4].

Application
Selection Property
Validation Focus
ELISA calibration standard
Conversion-compatible analytical reference
Assay sensitivity and cross-reactivity verification
Curcumin mechanism biomarker studies
Curcumin-responsive urinary metabolite profile
UPLC-MS/GC-MS metabolomics reproducibility
PGD2 metabolite discrimination
Structural specificity for J-ring metabolites
Cross-reactivity testing against prostaglandin panel

Technical Documentation Hub

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